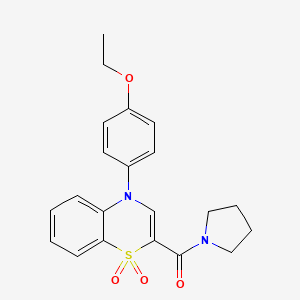

4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione

Description

4-(4-Ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine-dione derivative characterized by a central thiazine ring fused to a benzene moiety. The compound features a 4-ethoxyphenyl substituent at position 4 and a pyrrolidine-1-carbonyl group at position 2. The ethoxy group (–OCH₂CH₃) contributes to its lipophilicity, while the pyrrolidine carbonyl moiety may influence binding interactions in biological systems.

Properties

IUPAC Name |

[4-(4-ethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-2-27-17-11-9-16(10-12-17)23-15-20(21(24)22-13-5-6-14-22)28(25,26)19-8-4-3-7-18(19)23/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIAMQALRDXNEHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-ethoxyphenyl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione belongs to a class of benzothiazine derivatives that have garnered interest due to their potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 318.39 g/mol

This compound features a benzothiazine core with an ethoxyphenyl group and a pyrrolidine carbonyl moiety, which are critical for its biological interactions.

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and anti-inflammatory drug . The mechanisms include:

- Inhibition of Oncogenic Pathways : Studies have shown that benzothiazine derivatives can inhibit the FOXM1 transcription factor, which is overexpressed in various cancers. This inhibition is crucial as FOXM1 regulates cell proliferation and survival pathways .

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which helps in mitigating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.

Pharmacological Studies

Several pharmacological studies have been conducted to evaluate the efficacy of this compound:

-

In Vitro Studies :

- In vitro assays demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231) with IC values ranging from 6.13 µM to 12.86 µM .

- The compound's ability to induce apoptosis in cancer cells was also observed, indicating its potential as a therapeutic agent.

-

In Vivo Studies :

- Animal models treated with this compound showed reduced tumor growth compared to control groups. The reduction in tumor size correlated with decreased levels of FOXM1 and other proliferation markers.

Case Study 1: Antitumor Activity

A study by researchers at Al-Farabi Kazakh National University investigated the antitumor effects of various benzothiazine derivatives, including our compound of interest. The results indicated that it surpassed the efficacy of standard chemotherapeutic agents in inhibiting tumor growth in xenograft models .

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation models. The findings revealed that treatment with the compound significantly reduced pro-inflammatory cytokines (e.g., TNF-alpha, IL-6), suggesting its potential for treating inflammatory diseases.

Data Tables

| Study Type | Cell Line/Model | IC Value (µM) | Effect Observed |

|---|---|---|---|

| In Vitro | MDA-MB-231 (Breast Cancer) | 6.13 | Cell proliferation inhibition |

| In Vitro | LPS-induced macrophages | N/A | Reduction in TNF-alpha levels |

| In Vivo | Xenograft Mouse Model | N/A | Tumor size reduction |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzothiazine-dione derivatives share structural similarities but differ in substituents, which impact their physicochemical properties and commercial availability:

Substituent Variations and Functional Group Effects

Notes:

- Halogenation : The introduction of Cl or F (e.g., 3-Cl, 4-F in ) increases electronegativity and may enhance metabolic stability compared to the ethoxy group in the target compound.

- Heterocyclic Modifications : Replacing pyrrolidine with piperidine (as in ) introduces a six-membered ring, which may affect conformational flexibility and solubility.

Commercial Availability and Pricing

- For example: The 3-chloro-4-fluoro derivative is priced at $63.0 for 3 mg (\sim$21.0/mg). The trifluoromethoxy analog costs $57.0 for 2 µmol, translating to \sim$6.90/mg (assuming MW ≈ 450 g/mol). Bulk purchases (e.g., 40 mg of the 3,4-dimethoxy derivative ) reduce the per-mg cost to ~$3.50.

Structural Analysis Tools

Crystallographic software like SHELXL and visualization tools like ORTEP-3 are critical for resolving conformational differences in these compounds. For example, the puckering of the pyrrolidine ring (a five-membered heterocycle) could be analyzed using Cremer-Pople coordinates , while structure validation methods ensure accuracy in reported data.

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.